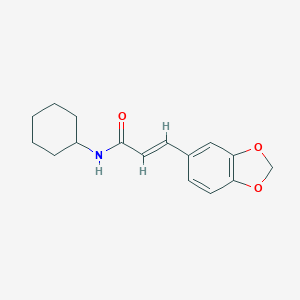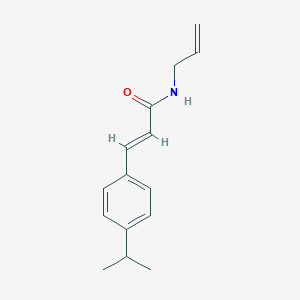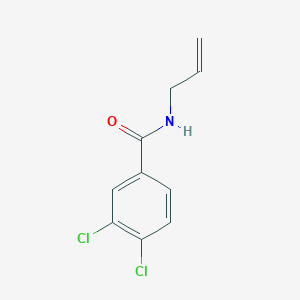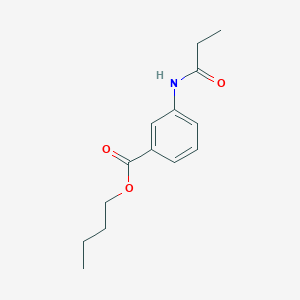
1-Benzyl-4-(2-propoxybenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(2-propoxybenzoyl)piperazine is a chemical compound that belongs to the family of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-Benzyl-4-(2-propoxybenzoyl)piperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. The compound has also been found to interact with GABA receptors, which are involved in the regulation of anxiety and convulsions.
Biochemical and Physiological Effects:
1-Benzyl-4-(2-propoxybenzoyl)piperazine has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce the frequency and duration of seizures in animal models of epilepsy. It has also been found to reduce anxiety and improve cognitive function in animal models of anxiety and depression. The compound has also been shown to exhibit antipsychotic properties in animal models of schizophrenia.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-Benzyl-4-(2-propoxybenzoyl)piperazine is its potential therapeutic applications. The compound has been found to exhibit a range of pharmacological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 1-Benzyl-4-(2-propoxybenzoyl)piperazine. One direction is to investigate the compound's potential application in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to explore the compound's potential as an anticonvulsant and anxiolytic agent. Further research is also needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use.
Conclusion:
In conclusion, 1-Benzyl-4-(2-propoxybenzoyl)piperazine is a promising compound with potential therapeutic applications. The compound has been found to exhibit anticonvulsant, antipsychotic, and anxiolytic properties. However, further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use.
Synthesis Methods
The synthesis of 1-Benzyl-4-(2-propoxybenzoyl)piperazine involves the reaction of benzylpiperazine with 2-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields the desired product in good yield.
Scientific Research Applications
1-Benzyl-4-(2-propoxybenzoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, antipsychotic, and anxiolytic properties. The compound has also been studied for its potential application in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
properties
Product Name |
1-Benzyl-4-(2-propoxybenzoyl)piperazine |
|---|---|
Molecular Formula |
C21H26N2O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-(2-propoxyphenyl)methanone |
InChI |
InChI=1S/C21H26N2O2/c1-2-16-25-20-11-7-6-10-19(20)21(24)23-14-12-22(13-15-23)17-18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3 |
InChI Key |
FZNZKCDOSVEKRU-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B255511.png)
![2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol](/img/structure/B255513.png)



![7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255521.png)

![N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B255525.png)




